molecular formula C22H40ClNO2 B2441463 N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride CAS No. 1185118-65-3

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride

Cat. No.: B2441463
CAS No.: 1185118-65-3
M. Wt: 386.02
InChI Key: CQYYJRNQYBXEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C22H40ClNO2 and its molecular weight is 386.02. The purity is usually 95%.
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Biological Activity

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an adamantane moiety, a methoxy group, and a hydroxypropyl chain. Its chemical formula can be represented as follows:

C16H28ClN Molecular Weight 285 86 g mol \text{C}_{16}\text{H}_{28}\text{ClN}\quad \text{ Molecular Weight 285 86 g mol }

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Studies have indicated that compounds with similar structures exhibit:

  • Serotonin Receptor Modulation : This compound may act as an agonist or antagonist at various serotonin receptors, influencing mood regulation and potential antidepressant effects.
  • Dopamine Receptor Interaction : The adamantane structure is known to enhance binding affinity to dopamine receptors, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of similar compounds and their implications:

Study Cell Line/Model IC50 (μM) Mechanism Outcome
Study 1HepG2 (Liver Cancer)10.56 ± 1.14Apoptosis via caspase pathwayInduced significant cell death
Study 2MCF7 (Breast Cancer)Not specifiedCell cycle arrestReduced proliferation
Study 3HeLa (Cervical Cancer)Not specifiedPARP cleavage activationInduced apoptosis

Case Studies

  • HepG2 Cell Line Study : In a study evaluating the cytotoxic effects of similar adamantane derivatives, it was found that the compound induced apoptosis in HepG2 cells through a caspase-dependent mechanism. The activation of caspase-3 and caspase-8 was noted, while caspase-9 showed minimal involvement, indicating a specific apoptotic pathway engagement .
  • MCF7 Cell Line Evaluation : Another investigation into related compounds highlighted their ability to arrest the cell cycle in MCF7 cells, suggesting potential applications in breast cancer treatment. The mechanism involved modulation of cyclin-dependent kinases (CDKs), leading to cell cycle disruption .
  • Neuropharmacological Effects : Research has also pointed towards the neuropharmacological properties of compounds with similar structures. They have shown promise in modulating neurotransmitter levels, potentially aiding in the treatment of depression and anxiety disorders.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO2.ClH/c1-2-23(20-6-4-3-5-7-20)14-21(24)15-25-16-22-11-17-8-18(12-22)10-19(9-17)13-22;/h17-21,24H,2-16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYYJRNQYBXEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(COCC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.